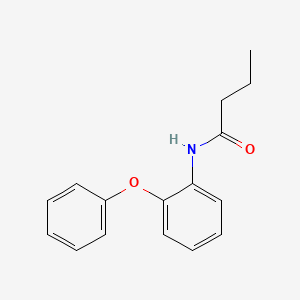
Butanamide, N-(2-phenoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanamide, N-(2-phenoxyphenyl)-: is an organic compound belonging to the class of amides It is characterized by the presence of a butanamide group attached to a phenoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Butanamide, N-(2-phenoxyphenyl)- typically involves the amidation reaction between butanoic acid derivatives and 2-phenoxyaniline. The reaction is usually carried out under controlled conditions to ensure high yield and purity. Common reagents used in this synthesis include butanoic acid chlorides and 2-phenoxyaniline, with catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of Butanamide, N-(2-phenoxyphenyl)- may involve large-scale amidation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions: Butanamide, N-(2-phenoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may produce reduced amide derivatives, typically using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenoxyphenyl moiety are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), often in the presence of catalysts or under reflux conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
Chemistry: Butanamide, N-(2-phenoxyphenyl)- is used as a building block in organic synthesis, enabling the creation of more complex molecules. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the development of bioactive compounds or as a probe in biochemical assays.
Medicine: The compound’s unique structure makes it a candidate for drug development. Researchers investigate its potential therapeutic effects, including anti-inflammatory, analgesic, and antimicrobial properties.
Industry: In industrial applications, Butanamide, N-(2-phenoxyphenyl)- is utilized in the production of polymers, resins, and coatings. Its chemical stability and reactivity make it valuable in material science.
Mechanism of Action
The mechanism by which Butanamide, N-(2-phenoxyphenyl)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s phenoxyphenyl moiety allows it to bind to hydrophobic pockets within these targets, potentially modulating their activity. Pathways involved in its action may include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Butanamide: A simpler amide with a butanoic acid backbone.
Phenoxyacetic Acid: Contains a phenoxy group attached to an acetic acid moiety.
N-Phenylacetamide: An amide with a phenyl group attached to an acetamide backbone.
Uniqueness: Butanamide, N-(2-phenoxyphenyl)- is unique due to the combination of its butanamide and phenoxyphenyl groups. This structure imparts distinct chemical properties, such as enhanced hydrophobicity and specific reactivity patterns, making it valuable in various applications.
Properties
CAS No. |
184677-65-4 |
|---|---|
Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
N-(2-phenoxyphenyl)butanamide |
InChI |
InChI=1S/C16H17NO2/c1-2-8-16(18)17-14-11-6-7-12-15(14)19-13-9-4-3-5-10-13/h3-7,9-12H,2,8H2,1H3,(H,17,18) |
InChI Key |
VMVGOQZVPFCESJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















